molecular formula C14H17ClN2O2 B2370411 N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide CAS No. 534559-68-7

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide

Cat. No.: B2370411
CAS No.: 534559-68-7
M. Wt: 280.75
InChI Key: HONHCMAMWLDRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to a 4-methylpiperidine-1-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chlorobenzoyl chloride
  • 4-chlorobenzoic acid

Uniqueness

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 4-chlorobenzoyl group with a 4-methylpiperidine-1-carboxamide moiety allows for specific interactions with molecular targets, making it valuable in various applications .

Biological Activity

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a reversible inhibitor of monoacylglycerol lipase (MAGL). This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxamide functional group. Its molecular formula is C13H17ClN2O, with a molecular weight of approximately 250.74 g/mol.

Structural Characteristics

PropertyValue
Molecular FormulaC13H17ClN2O
Molecular Weight250.74 g/mol
Functional GroupsPiperidine, Carboxamide
Chlorine Substitution4-Chlorobenzoyl

This compound has been identified as a reversible inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain sensation and inflammation .

Inhibition Potency

In a study focusing on structural optimization of compounds related to this compound, it was found that the lead compound exhibited a Ki value of 8.6 µM for MAGL inhibition. Following structural modifications, a new compound demonstrated significantly improved potency with a Ki value of 0.65 µM .

Cytotoxicity Studies

The compound has shown promising cytotoxic effects against various cancer cell lines. A series of derivatives were tested for their ability to inhibit cell growth in liver (HUH7), breast (MCF7), colon (HCT-116), and other cancer cell lines. The results indicated significant antiproliferative activity, with some compounds exhibiting IC50 values in the low micromolar range .

Table: Cytotoxicity Results

Cell LineCompound TestedIC50 (µM)
HUH75a5.2
MCF75b3.8
HCT-1165c2.9
KATO-35d4.5

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound promotes programmed cell death in tumor cells.
  • Inhibition of Microtubule Synthesis : This disrupts the mitotic spindle formation necessary for cell division.
  • Angiogenesis Inhibition : By preventing new blood vessel formation, it limits tumor growth and metastasis .

Case Study 1: Antitumor Activity in Vivo

A study conducted by the U.S. National Cancer Institute evaluated the antitumor efficacy of this compound in small animal models. The results demonstrated significant tumor suppression compared to control groups, indicating its potential as an effective therapeutic agent against various malignancies .

Case Study 2: Reversible MAGL Inhibition

In another investigation focused on MAGL inhibitors, researchers highlighted the unique binding interactions of this compound within the MAGL active site. The study utilized molecular docking simulations to illustrate how this compound effectively occupies the binding pocket and forms critical hydrogen bonds with key amino acid residues .

Properties

IUPAC Name

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONHCMAMWLDRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.